N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
The compound contains several functional groups including a methoxy group, a benzofuran ring, an oxadiazole ring, and a benzo[b][1,4]dioxine ring. Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzofuran derivatives are often synthesized through condensation reactions . The oxadiazole ring could potentially be formed through cyclization of a precursor compound containing the appropriate functional groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and benzo[b][1,4]dioxine rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the methoxy group, which is an electron-donating group, and the oxadiazole ring, which is electron-withdrawing .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including the compound , have shown significant anticancer activities . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities, with significant cell growth inhibitory effects observed in different types of cancer cells . Further in vivo testing using a murine lung cancer model demonstrated a significant anticancer activity by reducing the growth of metastatic lesions in the lung without affecting body weight or vital organ size .
Antitumor Activity
Benzofuran compounds, including the one , have been shown to possess strong antitumor activities . These compounds have the potential to be developed and utilized as anticancer agents .
Antibacterial Activity
Benzofuran compounds have demonstrated strong antibacterial activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Anti-oxidative Activity
Benzofuran compounds are known for their anti-oxidative activities . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related health issues .
Antiviral Activity
Benzofuran compounds have shown strong antiviral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Potential Applications in Drug Development
Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, which are a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways For example, they may bind to their target proteins, altering their function and leading to changes in cellular processes
Result of Action
For example, it may inhibit cell growth in tumors, kill or inhibit the growth of bacteria, reduce oxidative stress, or inhibit viral replication .
Future Directions
properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-25-14-4-2-3-11-9-16(28-17(11)14)19-22-23-20(29-19)21-18(24)12-5-6-13-15(10-12)27-8-7-26-13/h2-6,9-10H,7-8H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNRGVGIOKJTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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